E3 Ligase Ligand-linker Conjugate 25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 25: is a specialized chemical compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that targets the protein of interest. The formation of a ternary complex between the E3 ligase, the linker, and the target protein leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 25 involves several steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of protecting groups, coupling reactions, and purification steps.
Linker Attachment: The linker is attached to the E3 ligase ligand through a series of chemical reactions, such as amide bond formation or click chemistry.
Target Ligand Synthesis: The ligand for the target protein is synthesized separately, following similar organic synthesis methods.
Conjugation: The final step involves conjugating the target ligand to the linker-E3 ligase ligand complex. .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions:
Ubiquitination: The primary reaction involving E3 Ligase Ligand-linker Conjugate 25 is ubiquitination.
Conjugation Reactions: The synthesis of the conjugate involves various conjugation reactions, such as amide bond formation and click chemistry.
Common Reagents and Conditions:
Reagents: Common reagents include coupling agents (e.g., EDC, HATU), protecting groups (e.g., Boc, Fmoc), and solvents (e.g., DMF, DCM).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure the stability of intermediates and the final product
Major Products: The major product of these reactions is the this compound, which is characterized by its ability to form a ternary complex with the E3 ligase and the target protein, leading to targeted protein degradation .
Applications De Recherche Scientifique
Chemistry: E3 Ligase Ligand-linker Conjugate 25 is used in chemical research to study the mechanisms of targeted protein degradation and to develop new PROTACs with improved efficacy and selectivity .
Biology: In biological research, this compound is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets for various diseases .
Medicine: this compound has significant potential in drug discovery and development. It is used to design novel therapeutics that can selectively degrade disease-causing proteins, offering a new approach to treating conditions such as cancer, neurodegenerative diseases, and viral infections .
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 25 involves the formation of a ternary complex between the E3 ubiquitin ligase, the linker, and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to the modulation of cellular pathways and processes, providing a therapeutic effect .
Comparaison Avec Des Composés Similaires
Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and are commonly used in PROTAC technology.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use the von Hippel-Lindau E3 ligase and are also widely used in targeted protein degradation.
MDM2 Ligand-linker Conjugates: These compounds use MDM2 as the E3 ligase and are used in cancer research.
Uniqueness: E3 Ligase Ligand-linker Conjugate 25 is unique due to its specific ligand and linker combination, which provides high selectivity and efficacy in targeting specific proteins for degradation. This compound offers advantages in terms of stability, binding affinity, and the ability to induce efficient protein degradation .
Propriétés
Formule moléculaire |
C36H53N7O6S |
---|---|
Poids moléculaire |
711.9 g/mol |
Nom IUPAC |
tert-butyl 4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C36H53N7O6S/c1-23-30(50-22-38-23)25-10-8-24(9-11-25)17-37-32(46)28-16-27(44)20-43(28)33(47)31(35(2,3)4)39-29(45)21-40-18-26(19-40)41-12-14-42(15-13-41)34(48)49-36(5,6)7/h8-11,22,26-28,31,44H,12-21H2,1-7H3,(H,37,46)(H,39,45)/t27-,28+,31-/m1/s1 |
Clé InChI |
OSIBTBKEGGIXFJ-CKIYMEHHSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.